molecular formula C15H12FNO3 B5591694 Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate

Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate

Cat. No.: B5591694
M. Wt: 273.26 g/mol
InChI Key: VVFCDDRLLQUPDV-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H12FNO3 It is a derivative of benzoic acid and contains a fluorophenyl group, making it a fluorinated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzoic acid and 2-fluorobenzoyl chloride.

    Reaction: The 4-aminobenzoic acid is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-{[(2-fluorophenyl)carbonyl]amino}benzoic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride, ether solvents.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Hydrolysis: 4-{[(2-fluorophenyl)carbonyl]amino}benzoic acid.

    Reduction: Methyl 4-{[(2-fluorophenyl)methylamino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s fluorinated aromatic structure makes it useful in the development of advanced materials with unique properties.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: As a building block in organic synthesis, it can be used to create more complex molecules for various applications.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-{[(2-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 4-[(2-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFCDDRLLQUPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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